An In-depth Technical Guide to the Physicochemical Properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride (CAS No: 1774897-50-5), a spirocyclic compound of increasing interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific salt, this document combines known information with data from structurally similar analogs and established analytical methodologies to present a thorough predictive characterization. The guide is designed to offer researchers and drug development professionals a robust framework for understanding and working with this molecule, covering its identity, physical and chemical characteristics, and recommended protocols for its analysis.
Introduction
Spirocyclic scaffolds have gained significant traction in modern drug discovery due to their unique three-dimensional architecture, which can impart favorable properties such as improved metabolic stability, enhanced target selectivity, and better aqueous solubility.[1] The 6-azaspiro[2.5]octane moiety, in particular, has been explored for its potential in developing novel therapeutics, including antagonists for muscarinic acetylcholine receptors.[1] Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride incorporates this promising scaffold. The benzyl carbamate group is a common protecting group in organic synthesis, and its presence suggests the molecule's role as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][3][4]
This guide aims to provide a detailed examination of the physicochemical properties that are critical for the handling, formulation, and development of this compound. By integrating data from the core molecule, its parent free base, and relevant analogs, we present a holistic view of its expected behavior.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
Table 1: Chemical Identity of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
| Identifier | Value | Source |
| Chemical Name | Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride | - |
| CAS Number | 1774897-50-5 | Supplier Data |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | Supplier Data |
| Molecular Weight | 296.79 g/mol | Supplier Data |
| Chemical Structure | ![]() |
The structure reveals a spirocyclic system composed of a cyclopropane and a piperidine ring sharing a single carbon atom. The carbamate functional group is attached at the 1-position of the spiro-octane ring, with the nitrogen of the piperidine ring protonated to form the hydrochloride salt.
Predicted and Analog-Derived Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Basis for Estimation / Comments |
| Physical Form | White to off-white solid | Typical for small molecule hydrochloride salts. |
| Melting Point (°C) | 170 - 190 (Decomposition) | Estimated based on similar spirocyclic amine hydrochlorides and benzyl carbamate derivatives. For instance, benzyl N-(2-aminoethyl)carbamate hydrochloride has a melting point of 169-172 °C.[5] The spirocyclic structure may lead to a slightly higher melting point. |
| Solubility | ||
| Water | Soluble | The hydrochloride salt form is expected to significantly increase aqueous solubility compared to the free base.[6] |
| Methanol | Soluble | Polar protic solvents are generally good solvents for hydrochloride salts. |
| Ethanol | Soluble | Similar to methanol.[6] |
| Dichloromethane | Sparingly soluble to insoluble | The ionic nature of the salt reduces solubility in non-polar organic solvents. |
| Acetonitrile | Sparingly soluble | Moderate polarity solvent. |
| pKa | 8.5 - 9.5 | Estimated for the protonated secondary amine in the piperidine ring. This is a typical range for cyclic secondary amines. |
| LogP (octanol-water) | 2.4767 (Computed for free base) | This computed value suggests moderate lipophilicity for the free base. The hydrochloride salt will have a significantly lower apparent LogP. |
| Topological Polar Surface Area (TPSA) | 50.36 Ų (Computed for free base) | Indicates good potential for oral bioavailability. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the spirocyclic nature and the presence of diastereotopic protons. Key expected signals include:
-
Aromatic Protons: A multiplet in the range of 7.3-7.5 ppm corresponding to the five protons of the benzyl group.[7]
-
Benzyl CH₂: A singlet or a pair of doublets around 5.1-5.2 ppm.[7]
-
Piperidine and Cyclopropane Protons: A series of complex multiplets in the aliphatic region (approximately 1.0-4.0 ppm). The protons adjacent to the nitrogen will be deshielded and likely appear as broad signals.
-
Carbamate N-H: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
Amine N-H (protonated): A broad singlet at a downfield chemical shift, potentially exchanging with water in protic solvents.
-
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments.
-
Carbonyl Carbon: A signal in the range of 155-157 ppm for the carbamate carbonyl.
-
Aromatic Carbons: Signals between 127-137 ppm for the benzyl group carbons.
-
Benzyl CH₂ Carbon: A signal around 67 ppm.
-
Spiro Carbon: A unique quaternary carbon signal.
-
Piperidine and Cyclopropane Carbons: Signals in the aliphatic region (approximately 20-60 ppm).[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present.
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3350 | N-H (carbamate) | Stretching |
| ~3030 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 2700-2400 | N⁺-H (amine salt) | Stretching (broad) |
| ~1700 | C=O (carbamate) | Stretching |
| ~1530 | N-H (carbamate) | Bending |
| 1495, 1455 | C=C (aromatic) | Stretching |
| ~1250 | C-O (carbamate) | Stretching |
| ~740, 700 | C-H (aromatic) | Out-of-plane bending |
Mass Spectrometry (MS)
Under electrospray ionization (ESI) in positive mode, the expected parent ion would be the molecular ion of the free base [M+H]⁺ at m/z 261.34. Fragmentation would likely involve the loss of the benzyl group or cleavage of the carbamate moiety.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are critical for its stability, manufacturability, and performance.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique for determining the crystallinity of a material. For Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride, a crystalline solid would exhibit a unique diffraction pattern of sharp peaks at specific 2θ angles. An amorphous solid would show a broad halo with no distinct peaks. The PXRD pattern is crucial for identifying different polymorphic forms.
Thermal Analysis (DSC/TGA)
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal thermal transitions. For a crystalline material, a sharp endotherm corresponding to its melting point would be observed.[9] As estimated, this is likely to be in the range of 170-190 °C, potentially with decomposition.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For this compound, a TGA scan would be expected to be stable until the onset of thermal decomposition. If the material is a hydrate, a mass loss corresponding to the water molecules would be observed at lower temperatures.
Hygroscopicity
The propensity of a solid to absorb moisture from the atmosphere is a critical stability parameter. As a hydrochloride salt, there is a potential for hygroscopicity. The degree of water uptake can be determined by Dynamic Vapor Sorption (DVS) analysis.
Experimental Protocols
The following section outlines detailed methodologies for the characterization of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride.
Solubility Determination
Objective: To determine the equilibrium solubility in various solvents.
Methodology (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, methanol, acetonitrile) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination.
Powder X-Ray Diffraction (PXRD) Analysis
Objective: To assess the crystallinity and identify the polymorphic form.
Methodology:
-
Gently grind a small amount of the sample to a fine powder using a mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range of approximately 2° to 40° with an appropriate step size and scan speed.
-
Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a broad halo (amorphous).
Thermal Analysis (DSC/TGA)
Objective: To determine the melting point and thermal stability.
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
For DSC, heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 30 °C to 250 °C).
-
For TGA, heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 30 °C to 400 °C).
-
Analyze the DSC thermogram for endothermic or exothermic events and the TGA curve for mass loss.
Caption: DSC and TGA experimental workflow.
Hygroscopicity Assessment (DVS)
Objective: To determine the moisture sorption-desorption behavior.
Methodology:
-
Place a small amount of the sample (10-20 mg) onto the DVS instrument's microbalance.
-
Dry the sample under a stream of dry nitrogen until a stable weight is achieved.
-
Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 90% RH in 10% increments.
-
At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Subsequently, decrease the RH in a stepwise manner back to 0% to record the desorption isotherm.
-
Plot the change in mass versus RH to generate the sorption-desorption profile.
Stability
The chemical stability of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride is a crucial parameter.
-
Solid-State Stability: As a hydrochloride salt, the compound is expected to be relatively stable in the solid state under ambient conditions, protected from light and moisture. Potential degradation pathways could involve oxidation or hydrolysis if exposed to harsh conditions.
-
Solution Stability: The stability in solution will be pH-dependent. Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions.[10] It is recommended to assess the stability in various buffers at different pH values and temperatures.
Conclusion
Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride is a molecule with significant potential as a building block in pharmaceutical research. While direct experimental data is limited, this guide provides a comprehensive predictive overview of its physicochemical properties based on its chemical structure and data from analogous compounds. The provided experimental protocols offer a solid foundation for researchers to perform their own characterization and to handle this compound with a thorough understanding of its expected behavior. As with any new chemical entity, it is imperative that these predicted properties are confirmed through rigorous experimental validation.
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![Chemical Structure of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](https://www.chemscene.com/structure/CS-0448723.png)
